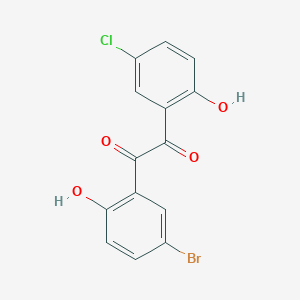
2-Hexylthiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexylthiirane is an organic compound belonging to the class of thiiranes, which are three-membered sulfur-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexylthiirane can be synthesized through several methods. One common approach involves the reaction of hexylmagnesium bromide with thiirane. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows: [ \text{C}6\text{H}{13}\text{MgBr} + \text{C}_2\text{H}_4\text{S} \rightarrow \text{C}6\text{H}{13}\text{C}_2\text{H}_4\text{S} + \text{MgBr}_2 ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexylthiirane undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other reduced sulfur compounds using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted thiiranes.
Applications De Recherche Scientifique
2-Hexylthiirane has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hexylthiirane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atom can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Thiirane (Ethylene Sulfide): The simplest thiirane, with a similar three-membered ring structure but without the hexyl group.
2-Methylthiirane: A thiirane derivative with a methyl group instead of a hexyl group.
2-Phenylthiirane: A thiirane derivative with a phenyl group attached to the ring.
Comparison: 2-Hexylthiirane is unique due to the presence of the hexyl group, which imparts different chemical and physical properties compared to other thiirane derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules. This uniqueness makes this compound valuable in specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C8H16S |
|---|---|
Poids moléculaire |
144.28 g/mol |
Nom IUPAC |
2-hexylthiirane |
InChI |
InChI=1S/C8H16S/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3 |
Clé InChI |
FUCNFCAABRZCTR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)

![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)


![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)



![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
